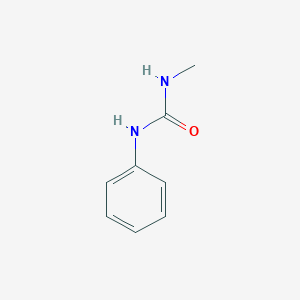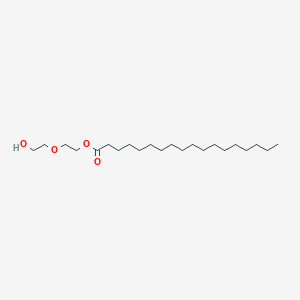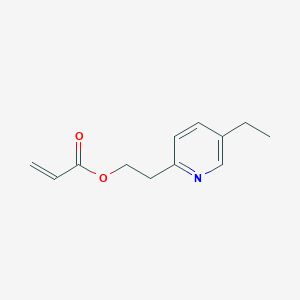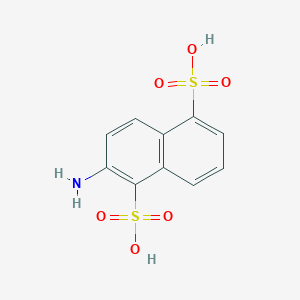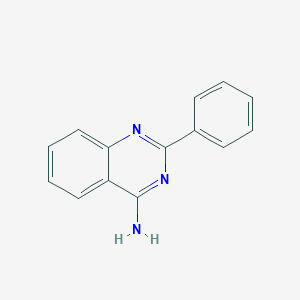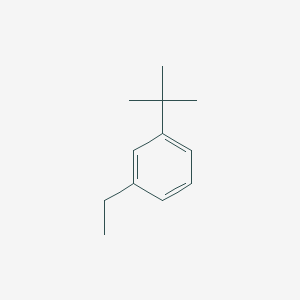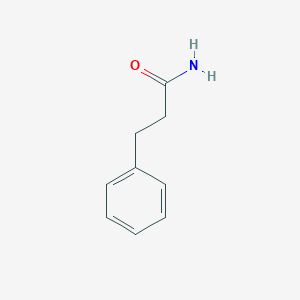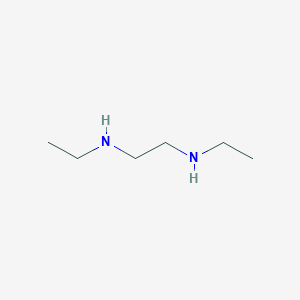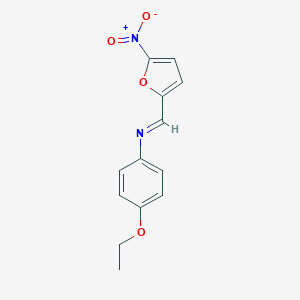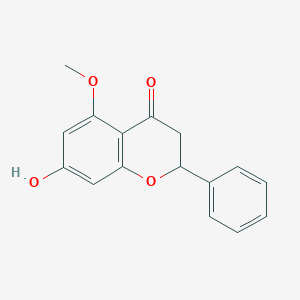
Alpinetin
Overview
Description
7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a natural product found in Dalbergia parviflora, Helichrysum, and other organisms with data available.
Scientific Research Applications
Broad Range of Pharmacological Activities : Alpinetin has demonstrated antitumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective properties. It regulates multiple signaling pathways with low systemic toxicity, although it may have poor oral bioavailability due to extensive glucuronidation (Zhao et al., 2022).
Anti-Cancer Properties : this compound has shown efficacy in inhibiting the proliferation and migration of ovarian cancer cells by suppressing the STAT3 signaling pathway (Zhao et al., 2018). It also suppresses cell proliferation and metastasis in osteosarcoma through inactivation of the PI3K/AKT and ERK pathways (Cao et al., 2022).
Anti-Inflammatory and Immunomodulatory Effects : this compound attenuates inflammatory responses in colitis by suppressing TLR4 and NLRP3 signaling pathways (He et al., 2016), and exhibits immunosuppressive activity on T lymphocytes (Guan et al., 2014).
Neuroprotective Effects : It has shown potential in treating neurodegenerative diseases, particularly in spinal cord injury, by inhibiting neuroinflammation and neuronal apoptosis through the JAK2/STAT3 pathway (Xiao et al., 2023).
Cardiovascular and Hepatoprotective Applications : this compound improves Nrf2-mediated redox homeostasis, consequently inhibiting macrophage infiltration and atherosclerosis (Dong et al., 2022). It also has shown hepatoprotective effects against various liver diseases (Zhu et al., 2021).
Metabolic Profiling : Studies on metabolic profiling of this compound in rats have provided insights into its pharmacological properties and potential therapeutic applications (Qiu et al., 2019).
Mechanism of Action
Alpinetin, also known as 7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural flavonoid found in many medicinal plants. It has been recognized for its broad range of pharmacological activities .
Target of Action
This compound has been found to target the uridine-cytidine kinase 2 (UCK2) enzyme, which plays a crucial role in gene synthesis . It also interacts with Peroxisome proliferator-activated receptor gamma (PPAR-γ) and Nuclear factor erythroid 2–related factor 2 (Nrf2), which are involved in anti-inflammatory and antioxidant responses respectively .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. For instance, it induces p53-dependent mitochondrial apoptosis in HT-29 cells when it targets UCK2 . It also inhibits the expression of Toll-like receptor 4 (TLR4), which plays a key role in innate immunity .
Biochemical Pathways
This compound affects multiple signaling pathways, contributing to its diverse pharmacological activities. It has been reported to regulate pathways involved in inflammation, tumor growth, and oxidative stress . For instance, it has been shown to inhibit the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammation and cancer .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound may have poor oral bioavailability due to its extensive glucuronidation . This means that after oral administration, a significant portion of this compound is metabolized and excreted, reducing the amount that reaches systemic circulation. It has been found to be rapidly absorbed after oral administration, with an absolute bioavailability of about 151% .
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in a wide range of effects at the molecular and cellular levels. These include anti-tumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the bioavailability of this compound can be affected by factors such as diet and the presence of other compounds that can interfere with its absorption or metabolism.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Alpinetin interacts with various enzymes, proteins, and other biomolecules, exerting its effects through multiple signaling pathways . For instance, it has been found to inhibit the UCK2 enzyme and suppress the growth of HT-29 cells . It also regulates genes and proteins related to cancer cell apoptosis, autophagy, invasion, metastasis, cell cycle arrest, multidrug resistance, and cancer cachexia .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been shown to markedly inhibit the migration of human breast tumor cells . It also exerts protective effects on alveolus pulmonic cells by regulating the expressions of IL-6, α-SMA, TNF-α, and transmuting growth factor-β1 (TGF-β1) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to bind to DNA with a groove and static model . It also suppresses the elevated spleen weight and serum concentrations of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, it has been found that this compound improves intestinal barrier homeostasis via regulating AhR/suv39h1/TSC2/mTORC1/autophagy pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been shown to reduce the alveolus pulmonic cells’ injury by suppressing the expressions of IL-6, α-SMA, TNF-α, and TGF-β1 .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that enzymes from UGT1A1, UGT1A3, UGT1A9, and UGT2B15 subfamilies are the main contributors to accelerate this compound metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to improve cholesterol transportation in human peripheral blood monocyte derived macrophages .
Subcellular Localization
It is known that this compound can be found in various compartments of cells due to its ability to pass through biological membranes .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCWVDPMPFUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398801 | |
| Record name | Alpinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-65-9 | |
| Record name | Alpinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpinetin exert its anti-tumor effects?
A1: this compound has been shown to inhibit tumor growth through various mechanisms, including:
- Inducing apoptosis: this compound promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]
- Cell cycle arrest: this compound induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]
- Inhibiting proliferation and metastasis: this compound suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []
- Sensitizing drug-resistant cancer cells: In lung cancer, this compound enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]
Q2: What are the effects of this compound on inflammation?
A2: this compound exhibits anti-inflammatory properties through several mechanisms:
- Modulating inflammatory cytokines: this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]
- Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []
- Inhibiting NF-κB activation: this compound blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []
- Suppressing T lymphocyte activation: this compound can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []
Q3: How does this compound impact bone health?
A3: Research suggests that this compound may have a protective effect on bone health:
- Inhibiting osteoclastogenesis: this compound inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []
- Alleviating bone loss: this compound treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []
Q4: What is the role of this compound in cardiovascular health?
A4: this compound demonstrates several beneficial effects on the cardiovascular system:
- Vasorelaxant effects: this compound induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []
- Protecting against myocardial cell apoptosis: this compound protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []
Q5: What is the chemical structure of this compound?
A5: this compound is a flavonoid with the IUPAC name:
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H12O4, and its molecular weight is 268.26 g/mol.
Q7: Is there spectroscopic data available for this compound?
A7: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions:
- NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of this compound. []
- UV-Vis Spectroscopy: This technique has been employed to study the interaction of this compound with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that this compound quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]
- Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of this compound to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]
Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A8: Pharmacokinetic studies indicate:
- Extensive Glucuronidation: this compound undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]
- Metabolite Identification: Studies in rats have identified various metabolites of this compound in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []
- Species Differences in Glucuronidation: Glucuronidation activity of this compound varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []
Q9: What in vitro models have been used to study this compound's effects?
A9: Various cell lines have been utilized, including:
- Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []
- Macrophages: RAW264.7 cells have been used to study this compound's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]
- Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate this compound's protective effects against lung injury. []
- Rat aortic smooth muscle cells: These cells have been utilized to study the effects of this compound on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []
Q10: What are some of the key findings from in vivo studies on this compound?
A10: Animal models, primarily rodent models, have demonstrated:
- Attenuation of inflammatory diseases: this compound reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []
- Protection against organ injury: this compound protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []
- Alleviation of bone loss: this compound treatment mitigated ovariectomy-induced bone loss in mice. []
Q11: What is known about the safety and toxicity profile of this compound?
A11: While this compound generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.
- Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []
- Drug Interactions: this compound has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



